3-Bromo-5-chloropyridine-2-carbaldehyde
Description
3-Bromo-5-chloropyridine-2-carbaldehyde is a halogenated pyridine derivative featuring a bromine atom at position 3, a chlorine atom at position 5, and a carbaldehyde group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and condensation reactions due to the reactive aldehyde group.
Properties
IUPAC Name |
3-bromo-5-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYFIWMBYVWLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856626 | |
| Record name | 3-Bromo-5-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227588-49-9 | |
| Record name | 3-Bromo-5-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyridine-2-carbaldehyde | |
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Mechanism of Action
Target of Action
Similar compounds like 5-bromo-2-pyridinecarboxaldehyde are often used in the synthesis of various organic compounds, suggesting that 3-Bromo-5-chloropyridine-2-carbaldehyde may also interact with a wide range of biological targets.
Result of Action
As a research chemical, it’s primarily used as a synthetic intermediate in the production of other compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability.
Biological Activity
3-Bromo-5-chloropyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects, supported by data tables and recent research findings.
This compound has the molecular formula and a molar mass of approximately 192.46 g/mol. The compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which can influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of pyridine derivatives followed by formylation reactions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance binding affinity to these targets, potentially leading to increased biological efficacy.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Research indicates that 3-bromo-5-chloropyridine derivatives exhibit antimicrobial properties against various pathogens. The following table summarizes findings from different studies:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | High Inhibition | |
| Candida albicans | Low Inhibition |
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table presents IC50 values for different tumor types:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| H460 (Lung) | 10.5 | 1.82 |
| MCF-7 (Breast) | 15.0 | 1.50 |
| DU145 (Prostate) | 20.0 | 1.25 |
These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against resistant strains of bacteria. Results indicated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 12 µM, suggesting potential use in treating resistant infections .
- Case Study on Antitumor Activity : Another study focused on the antitumor properties of this compound against human tumor cell lines, revealing that it effectively inhibited cell proliferation in a dose-dependent manner across all tested lines, particularly showing strong activity against lung cancer cells .
Comparison with Similar Compounds
Positional Isomers
5-Bromo-2-chloropyridine-3-carbaldehyde (CAS 228251-24-9)
- Structure : Bromine at position 5, chlorine at position 2, aldehyde at position 3.
- Molecular Formula: C₆H₃BrClNO (MW: 220.45 g/mol).
- Key Differences: The swapped positions of bromine and chlorine alter electronic effects.
Halogen-Substituted Analogs
3-Bromo-5-fluoropyridine-2-carbaldehyde (CAS 1227603-05-5)
- Structure : Fluorine replaces chlorine at position 5.
- Molecular Formula: C₆H₃BrFNO (MW: 204.00 g/mol).
- However, reduced steric bulk compared to chlorine may lower boiling points and alter solubility .
3-Bromo-2-chloro-5-fluoropyridine (CAS 1211540-92-9)
- Molecular Formula : C₅H₂BrClFN (MW: 225.43 g/mol).
- Key Differences : The absence of the aldehyde limits its use in condensation reactions but makes it suitable for halogen-exchange reactions. The trifluoro-methyl analog (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine) shows enhanced lipophilicity, useful in agrochemicals .
Functional Group Variants
3-Bromo-5-chloropyridin-2-amine (CAS 137628-17-2)
- Structure : Amine group replaces aldehyde at position 2.
- Molecular Formula : C₅H₄BrClN₂ (MW: 207.46 g/mol).
- Key Differences : The amine group introduces nucleophilic character, enabling participation in diazotization or amidation reactions. This compound is more basic (pKa ~4–5) compared to the aldehyde derivative, affecting solubility in acidic media .
5-Bromo-2-chloro-6-methylpyridin-3-amine (CAS 1354021-09-2)
- Structure : Methyl group at position 6, amine at position 3.
- Molecular Formula : C₆H₆BrClN₂ (MW: 221.48 g/mol).
- The amine at position 3 may direct electrophilic substitution to position 4 .
Multi-Halogenated Derivatives
5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7)
- Structure : Iodine at position 3, bromine at 5, chlorine at 6.
- Molecular Formula : C₅H₃BrClIN₂ (MW: 333.35 g/mol).
- Key Differences : The heavy iodine atom enhances polarizability, making it a candidate for radiolabeling or catalytic applications. However, iodine’s lower bond dissociation energy may reduce thermal stability .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Bromo-5-chloropyridine-2-carbaldehyde | Not Provided | C₆H₃BrClNO | ~220–221 | Aldehyde |
| 5-Bromo-2-chloropyridine-3-carbaldehyde | 228251-24-9 | C₆H₃BrClNO | 220.45 | Aldehyde |
| 3-Bromo-5-fluoropyridine-2-carbaldehyde | 1227603-05-5 | C₆H₃BrFNO | 204.00 | Aldehyde |
| 3-Bromo-5-chloropyridin-2-amine | 137628-17-2 | C₅H₄BrClN₂ | 207.46 | Amine |
Research Findings and Implications
- Positional Isomerism : The position of halogens and functional groups significantly impacts electronic distribution. For example, this compound’s aldehyde at position 2 may enhance electrophilicity at position 4, favoring regioselective substitutions .
- Halogen Effects : Fluorine analogs exhibit higher metabolic stability in drug design, while iodine derivatives are valuable in imaging .
- Functional Group Interplay : Aldehydes enable Schiff base formation, critical in metal-organic frameworks (MOFs), whereas amines are pivotal in heterocyclic drug synthesis .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 3-Bromo-5-chloropyridine-2-carbaldehyde?
- Answer : Use a combination of H/C NMR to identify aromatic protons and the aldehyde proton (~10 ppm). IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (CHBrClNO, MW 220.45). For crystallographic confirmation, employ single-crystal X-ray diffraction with refinement via SHELXL .
Q. What synthetic routes are effective for introducing bromo and chloro substituents on pyridine-carbaldehyde scaffolds?
- Answer : Direct halogenation via radical-initiated bromination (NBS/light) or electrophilic substitution (Cl/FeCl) at specific positions. For regioselective control, meta-directing groups (e.g., aldehydes) guide halogen placement. Post-functionalization of pyridine precursors (e.g., 2-pyridinecarboxaldehyde) using halogen exchange reactions is also viable .
Q. How can impurities in this compound be minimized during synthesis?
- Answer : Optimize reaction stoichiometry (halogenating agents in 1.2–1.5 eq excess) and monitor reaction progress via TLC. Purify via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization in ethanol/water. Residual solvents can be removed under high vacuum (<0.1 mbar) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?
- Answer : The electron-withdrawing pyridine ring and halogen substituents activate the aldehyde for nucleophilic additions (e.g., Grignard reagents) but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (XPhos) to mitigate deactivation. DFT calculations can predict charge distribution and guide catalyst selection .
Q. What experimental strategies resolve contradictory data in solvent-dependent reaction outcomes?
- Answer : Systematic solvent screening (polar aprotic vs. protic) with kinetic studies (e.g., in situ IR). For example, DMF stabilizes intermediates in SNAr reactions, while THF favors elimination. Cross-validate results using computational tools (e.g., Gaussian for solvation energy modeling) .
Q. How to address low yields in multi-step syntheses involving this compound?
- Answer : Identify bottlenecks via intermediate isolation and characterization. Common issues:
- Aldehyde oxidation : Use inert atmospheres (N) and antioxidants (BHT).
- Halogen scrambling : Avoid excessive heating (>100°C) in polar solvents.
- Byproduct formation : Introduce protecting groups (e.g., acetals) for the aldehyde during halogenation steps .
Q. What advanced purification techniques are recommended for isolating enantiomers or tautomers?
- Answer : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. For tautomer separation (e.g., keto-enol), use pH-controlled liquid-liquid extraction (aqueous NaHCO/CHCl). Crystallization additives (e.g., co-solvents like DMSO) can enhance selectivity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data?
- Answer :
Purity assessment : Compare HPLC retention times with reference standards.
Polymorphism : Perform DSC/TGA to detect crystalline phases.
Solvent artifacts : Ensure complete solvent removal (Karl Fischer titration).
Example: A reported mp of 70–72°C vs. 78–80°C may arise from hydrate vs. anhydrous forms.
Q. Why do catalytic cross-coupling reactions fail despite literature precedents?
- Answer : Likely due to:
- Halogen lability : Bromine may leach under Pd catalysis. Use aryl chlorides with stronger bases (CsCO).
- Aldehyde interference : The aldehyde can poison catalysts; protect it as an acetal before coupling .
Method Optimization Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
